molecular formula C24H30N4O5S B4344548 ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4344548
M. Wt: 486.6 g/mol
InChI Key: MLOUAAHXNFFHNA-UHFFFAOYSA-N
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Description

Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, an adamantyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using an adamantyl halide.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the amine group with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.

    Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the adamantyl group can enhance binding affinity through hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1H-pyrazole-5-carboxylate: Lacks the methyl group on the pyrazole ring.

    Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-imidazole-5-carboxylate: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and binding affinity, while the sulfonamide moiety provides opportunities for hydrogen bonding interactions.

Properties

IUPAC Name

ethyl 5-[[4-(1-adamantylsulfamoyl)phenyl]carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-3-33-23(30)21-11-20(26-28(21)2)22(29)25-18-4-6-19(7-5-18)34(31,32)27-24-12-15-8-16(13-24)10-17(9-15)14-24/h4-7,11,15-17,27H,3,8-10,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOUAAHXNFFHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

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